molecular formula C6H6BrN3O2 B2659639 3-bromo-N-methyl-5-nitropyridin-2-amine CAS No. 346640-65-1

3-bromo-N-methyl-5-nitropyridin-2-amine

Cat. No.: B2659639
CAS No.: 346640-65-1
M. Wt: 232.037
InChI Key: QZCMEVYKSCAWAI-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group attached to the nitrogen atom, and a nitro group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-5-nitropyridin-2-amine typically involves the bromination of N-methyl-2-aminopyridine followed by nitration. One common method is the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out in acetonitrile at low temperatures (0-5°C) to ensure regioselectivity . The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Nitric Acid and Sulfuric Acid: Used for nitration.

    Palladium Catalysts: Used in reduction and coupling reactions.

    Arylboronic Acids: Used in Suzuki-Miyaura coupling reactions.

Major Products

Scientific Research Applications

3-bromo-N-methyl-5-nitropyridin-2-amine is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-methyl-5-nitropyridin-2-amine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with an N-methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-N-methyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMEVYKSCAWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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